trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine
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Description
Trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is a useful research compound. Its molecular formula is C12H27NOSi and its molecular weight is 229.439. The purity is usually 95%.
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Biological Activity
trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanamine core with a tert-butyldimethylsiloxy group, which influences its solubility, stability, and reactivity. The presence of the siloxy group enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:
- Binding Affinity : The tert-butyldimethylsiloxy group modulates the compound's binding affinity to biological targets, enhancing selectivity.
- Hydrogen Bonding : The amine group can participate in hydrogen bonding, facilitating interactions with polar residues in target proteins.
- Hydrophobic Interactions : The cyclohexane ring contributes to hydrophobic interactions, which are crucial for membrane permeability and receptor binding.
1. Medicinal Chemistry
This compound serves as a model compound in the synthesis of biologically active derivatives. Its derivatives have been explored for various pharmacological properties, including:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Bronchodilator Effects : Related compounds have been investigated for their efficacy as beta2 adrenergic agonists, which are critical in treating respiratory disorders like asthma and COPD .
2. Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Protection of Hydroxyl Group : Cyclohexanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl).
- Amination : The protected alcohol undergoes amination using ammonia or other amine sources.
This synthetic route allows for the creation of various derivatives that can be screened for enhanced biological activity.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
trans-4-(tert-Butyldimethylsiloxy)cyclohexanol | Hydroxyl group instead of amine | Limited pharmacological activity |
trans-4-(tert-Butyldimethylsiloxy)cyclohexylamine | Amine group enhances activity | Potential therapeutic applications in respiratory diseases |
trans-4-(tert-Butyldimethylsiloxy)cyclohexanone | Ketone functional group | Varies in reactivity but less bioactive than amines |
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXIKNULHMXZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.